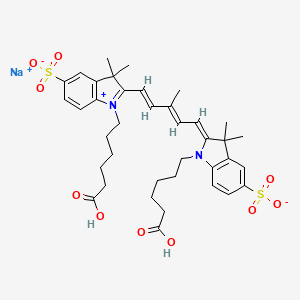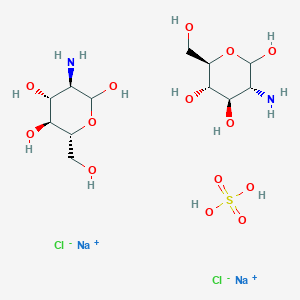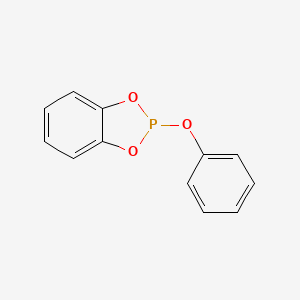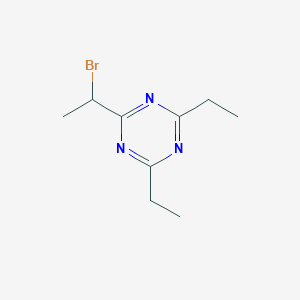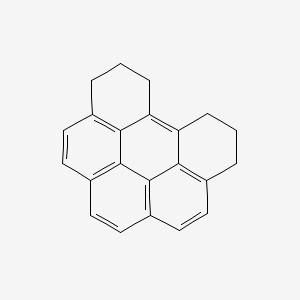
5,6,7,8,9,10-Hexahydrobenzo(ghi)perylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7,8,9,10-Hexahydrobenzo(ghi)perylene is a polycyclic aromatic hydrocarbon (PAH) with a complex structure consisting of multiple fused benzene rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8,9,10-Hexahydrobenzo(ghi)perylene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-naphthaldehyde and titanium tetrachloride as starting materials, followed by a series of reactions involving zinc, N,N,N’,N’-tetramethylethylenediamine, and other reagents . The reaction conditions often require controlled temperatures and the use of solvents like tetrahydrofuran and toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of flow photochemical setups and advanced purification techniques to ensure the quality and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5,6,7,8,9,10-Hexahydrobenzo(ghi)perylene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium dithionite or zinc in acidic conditions.
Substitution: Substitution reactions often involve halogenation or nitration using reagents like bromine or nitric acid.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Chromium trioxide, potassium permanganate
Reducing agents: Sodium dithionite, zinc
Substitution reagents: Bromine, nitric acid
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can produce halogenated or nitrated compounds .
Applications De Recherche Scientifique
5,6,7,8,9,10-Hexahydrobenzo(ghi)perylene has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying the reactivity and properties of polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential effects on biological systems, including its interactions with cellular components.
Medicine: Explored for its potential use in drug development and as a probe for studying biological processes.
Mécanisme D'action
The mechanism of action of 5,6,7,8,9,10-Hexahydrobenzo(ghi)perylene involves its interaction with molecular targets and pathways within biological systems. This compound can bind to specific receptors or enzymes, influencing various biochemical processes. For example, it may interact with the aryl hydrocarbon receptor pathway, leading to changes in gene expression and cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 5,6,7,8,9,10-Hexahydrobenzo(ghi)perylene include:
- Benzo(ghi)perylene
- Indeno(1,2,3-cd)pyrene
- Dibenz(a,h)anthracene
- Benzo(b)chrysene
- Picene
- Anthanthrene
- Dibenzo(b,k)fluoranthene
- Dibenzo(a,h)pyrene
- Coronene
- Dibenzo(a,e)pyrene
Uniqueness
This compound is unique due to its specific structure and reactivity, which distinguish it from other polycyclic aromatic hydrocarbons.
Propriétés
Numéro CAS |
35281-51-7 |
|---|---|
Formule moléculaire |
C22H18 |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
hexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4(21),9,12,15,17(22)-octaene |
InChI |
InChI=1S/C22H18/c1-3-13-7-9-15-11-12-16-10-8-14-4-2-6-18-17(5-1)19(13)21(15)22(16)20(14)18/h7-12H,1-6H2 |
Clé InChI |
HCIGQLPDFLTZMS-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C3C(=C4CCCC5=C4C6=C(C=C5)C=CC(=C36)C=C2)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


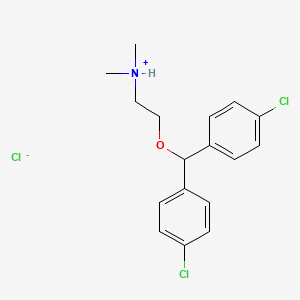
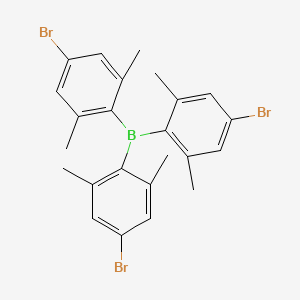




![1-[Bis[(1,1-dimethylethoxy)carbonyl]amino]-2-[(1E)-2-(trimethylsilyl)ethenyl]-cyclopropanecarboxylic acid methyl ester](/img/structure/B15341917.png)

